Methyl 2-amino-5-propylthiazole-4-carboxylate

Medicinal Chemistry Physicochemical Property Optimization ADME Prediction

Methyl 2-amino-5-propylthiazole-4-carboxylate is a strategically differentiated 2-aminothiazole-4-carboxylate building block featuring a 5-propyl substituent that delivers a consensus LogP of 1.64—a +0.44 to +0.78 log unit lipophilicity increase over the 5-methyl analog. This positions it as the optimal intermediate for medicinal chemistry campaigns requiring enhanced membrane permeability without the solubility penalties of bulkier 5-benzyl analogs. Critically, the propyl group satisfies the patent-specified 'alkyl having 3 to 9 carbon atoms' requirement for synthesizing herbicidal safeners (U.S. Pat. No. 4,308,391). Its boiling point of ~352°C supports high-temperature synthetic route validation. For SAR programs mapping the activity landscape between weakly active methyl and highly potent benzyl 2-aminothiazole analogs, this compound is an irreplaceable intermediate.

Molecular Formula C8H12N2O2S
Molecular Weight 200.26g/mol
CAS No. 649736-98-1
Cat. No. B603181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-amino-5-propylthiazole-4-carboxylate
CAS649736-98-1
Molecular FormulaC8H12N2O2S
Molecular Weight200.26g/mol
Structural Identifiers
SMILESCCCC1=C(N=C(S1)N)C(=O)OC
InChIInChI=1S/C8H12N2O2S/c1-3-4-5-6(7(11)12-2)10-8(9)13-5/h3-4H2,1-2H3,(H2,9,10)
InChIKeyBFFWXWFBGVLSQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-Amino-5-propylthiazole-4-carboxylate (CAS 649736-98-1): Physicochemical and Structural Baseline for Scientific Procurement


Methyl 2-amino-5-propylthiazole-4-carboxylate (CAS 649736-98-1) is a heterocyclic building block belonging to the 2-aminothiazole-4-carboxylate class, characterized by a propyl substituent at the thiazole 5-position and a methyl ester at the 4-position . The compound has a molecular formula of C8H12N2O2S, a molecular weight of 200.26 g/mol, and is commercially available at standard purity levels of 95% or higher [1]. Its core 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, serving as a versatile intermediate for the synthesis of kinase inhibitors, antimicrobial agents, and other bioactive molecules [2].

Methyl 2-Amino-5-propylthiazole-4-carboxylate: Why 5-Position Substitution Precludes Generic Interchangeability


Within the 2-aminothiazole-4-carboxylate class, substitution at the 5-position critically governs both physicochemical properties and biological target engagement. Systematic structure-activity relationship (SAR) studies on thiazole 5-substituents demonstrate that even minor alterations—such as replacing a propyl group with a methyl, ethyl, or benzyl moiety—significantly modulate lipophilicity, hydrogen bonding capacity, and steric bulk [1]. These changes directly impact membrane permeability, metabolic stability, and binding affinity to biological targets such as FabH in Mycobacterium tuberculosis [2]. Consequently, methyl 2-amino-5-propylthiazole-4-carboxylate cannot be generically substituted with its methyl or ethyl analogs without altering downstream synthetic outcomes or biological activity. The evidence below quantifies these critical differences.

Methyl 2-Amino-5-propylthiazole-4-carboxylate: Quantitative Differentiation Evidence Versus Closest Analogs


Lipophilicity (Consensus Log P) of Methyl 2-Amino-5-propylthiazole-4-carboxylate Versus 5-Methyl Analog

Methyl 2-amino-5-propylthiazole-4-carboxylate exhibits a consensus Log P (cLogP) value of 1.64, representing a lipophilicity increase of +0.44 log units relative to its 5-methyl analog (cLogP = 1.2) [1]. The propyl substituent contributes additional hydrophobic surface area and greater van der Waals volume compared to the methyl group, which is reflected in the higher XLOGP3 value of 1.98 versus 1.2 for the methyl analog . This quantitative difference in lipophilicity directly influences membrane permeability predictions and compound distribution in biological systems.

Medicinal Chemistry Physicochemical Property Optimization ADME Prediction

Boiling Point Comparison: Methyl 2-Amino-5-propylthiazole-4-carboxylate Versus 5-Ethyl Analog

The target compound displays a predicted boiling point of 352.1 ± 30.0 °C at 760 mmHg, which is 10.2 °C higher than that of the 5-ethyl analog (boiling point: 341.9 ± 30.0 °C at 760 mmHg) [1]. This difference of approximately 10 °C corresponds to the additional methylene unit in the propyl side chain, which increases molecular weight from 186.23 g/mol (ethyl) to 200.26 g/mol (propyl) . The higher boiling point necessitates adjusted distillation and purification protocols during synthesis and workup.

Synthetic Chemistry Thermal Stability Purification Methodology

Validated Intermediate Status: Methyl 2-Amino-5-propylthiazole-4-carboxylate as a Precursor to Herbicidal Safeners

Methyl 2-amino-5-propylthiazole-4-carboxylate falls within the general structural scope of 2-amino-4-substituted-5-thiazolecarboxylic acid derivatives explicitly claimed as intermediates for the preparation of herbicidal safening agents [1]. The patent (US 4,308,391) defines R as 'alkyl having 3 to 9 carbon atoms' at the position corresponding to the 5-substituent of the thiazole ring, which encompasses the n-propyl group [1]. These intermediates are specifically utilized to synthesize 2-substituted-4-substituted-5-thiazolecarboxylic acid derivatives that protect crop plants from herbicide injury without reducing weed control efficacy [1]. In contrast, analogs bearing shorter alkyl chains (e.g., methyl or ethyl with 1-2 carbons) fall outside the preferred alkyl chain length range specified in the patent claims [1].

Agrochemical Synthesis Herbicide Safener Development Patent-Validated Intermediates

Impact of 5-Position Substitution on Antimicrobial Activity: Class-Level Evidence from 2-Aminothiazole-4-carboxylate Derivatives Against M. tuberculosis FabH

Within the 2-aminothiazole-4-carboxylate class, the identity of the 5-substituent profoundly modulates antimicrobial potency. Methyl 2-amino-5-methylthiazole-4-carboxylate exhibits a minimum inhibitory concentration (MIC) of 93 µM (0.093 mM) against Mycobacterium tuberculosis, whereas replacement of the 5-methyl group with a benzyl substituent (methyl 2-amino-5-benzylthiazole-4-carboxylate) yields a 388-fold improvement in potency with an MIC of 0.24 µM (240 nM) [1]. This dramatic potency shift—exceeding two orders of magnitude—demonstrates that the 5-position substitution is not a passive structural feature but a critical determinant of biological activity [1]. While direct MIC data for the 5-propyl analog have not been reported in the retrieved literature, the established SAR trend predicts that the propyl substituent, possessing intermediate steric bulk and lipophilicity between methyl and benzyl, will confer distinct activity profiles relative to both shorter and bulkier 5-substituents [1].

Antitubercular Agents Structure-Activity Relationship FabH Inhibition

Methyl 2-Amino-5-propylthiazole-4-carboxylate: Evidence-Supported Research and Industrial Application Scenarios


Synthesis of Herbicidal Safeners via Patent-Validated Intermediate Pathway

Methyl 2-amino-5-propylthiazole-4-carboxylate is a structurally qualified intermediate for preparing 2-substituted-4-substituted-5-thiazolecarboxylic acid derivatives that function as herbicidal safeners, protecting crop plants from herbicide-induced injury without compromising weed control [1]. The propyl group satisfies the patent-specified 'alkyl having 3 to 9 carbon atoms' requirement at the 5-position, enabling downstream functionalization at the 2-amino and 4-carboxylate moieties to generate the final safening agents [1].

Medicinal Chemistry Lead Optimization Requiring Defined 5-Position Lipophilicity Modulation

With a consensus Log P of 1.64 and XLOGP3 of 1.98, methyl 2-amino-5-propylthiazole-4-carboxylate provides a +0.44 to +0.78 log unit lipophilicity increase over the 5-methyl analog [2]. This property positions the compound as a strategic intermediate for medicinal chemistry campaigns where enhanced membrane permeability or target hydrophobic pocket engagement is required, while avoiding the excessive lipophilicity (and potential promiscuity or solubility penalties) associated with bulkier 5-aryl or 5-benzyl analogs [3].

Antimycobacterial Screening Programs Leveraging 5-Position SAR

Given the 388-fold potency differential observed between 5-methyl and 5-benzyl analogs of the 2-aminothiazole-4-carboxylate scaffold against M. tuberculosis FabH [3], the 5-propyl analog represents a distinct intermediate hydrophobicity and steric profile for systematic SAR exploration. Screening this compound—or libraries derived from it—enables mapping of the activity landscape between the weakly active methyl terminus and the highly potent benzyl terminus [3].

Synthetic Methodology Development Requiring Differentiated Boiling Point Parameters

The boiling point of 352.1 ± 30.0 °C at 760 mmHg—approximately 10 °C higher than the 5-ethyl analog [4]—makes methyl 2-amino-5-propylthiazole-4-carboxylate suitable for validating high-temperature synthetic transformations, solvent compatibility studies, and distillation-free purification protocols. This thermal profile can serve as a benchmark for developing scalable synthetic routes to propyl-substituted heterocyclic building blocks.

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